

# Assessing the Purity of Phosphocreatine Disodium Tetrahydrate: A Comparative Guide for Researchers

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Compound of Interest		
Compound Name:	Phosphocreatine disodium tetrahydrate	
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For scientists and professionals in drug development, the purity of research compounds is paramount to the reliability and reproducibility of experimental results. **Phosphocreatine disodium tetrahydrate**, a key molecule in cellular energy metabolism, is offered by numerous suppliers. This guide provides a comparative overview of the purity of this compound from several prominent suppliers, based on their publicly available data. This analysis is supported by detailed experimental protocols for the primary analytical methods used for purity assessment.

# Purity Comparison of Phosphocreatine Disodium Tetrahydrate

The following table summarizes the purity specifications and related information for **Phosphocreatine disodium tetrahydrate** from a selection of suppliers. It is important to note that this data is based on information provided by the suppliers themselves and may not be the result of a direct, independent comparative study. Variations in analytical methodologies between suppliers could influence the reported purity values.



Supplier	Purity Specification	Analytical Method	Water Content (K.F.)	Impurities Noted
Sorachim	> 95%[1]	Not Specified	21 - 28%[1]	Creatinine phosphate anhydrous < 1.5%[1]
MedChemExpres s	99.57%	HPLC	Not Specified	Not Specified
Adva Tech Group Inc.	>95%	HPLC[2]	Not Specified	Not Specified
Sigma-Aldrich	≥97%	Not Specified	Not Specified	≤0.02% free creatine
Chem-Impex	≥ 97%	Enzymatic assay, dry basis	Not Specified	Not Specified
Abcam	>99%	Not Specified	Not Specified	Not Specified
Thermo Fisher Scientific	≥98.0%	HPLC - Dry wt. basis	≥20.0 to ≤25.5%	Creatine: ≤0.6%

# **Experimental Protocols**

The purity of **Phosphocreatine disodium tetrahydrate** is typically assessed using a combination of analytical techniques. High-Performance Liquid Chromatography (HPLC) is employed to determine the presence of the primary compound and any organic impurities. An enzymatic assay offers a functional measure of the active phosphocreatine content. Karl Fischer titration is the standard method for quantifying the water content, which is crucial for a hydrated salt like this.

# **High-Performance Liquid Chromatography (HPLC) for Purity Assessment**

HPLC is a powerful technique for separating, identifying, and quantifying components in a mixture. For **Phosphocreatine disodium tetrahydrate**, a reverse-phase HPLC method is



commonly used.

#### Methodology:

- Column: A C18 column is typically used for the separation.
- Mobile Phase: An aqueous mobile phase, often containing a buffer and an ion-pairing agent, is employed. A common mobile phase consists of a phosphate buffer with tetrabutylammonium hydroxide.
- Detection: UV detection at a wavelength of 210 nm is suitable for monitoring the eluted compounds.
- Sample Preparation: A known concentration of the Phosphocreatine disodium
   tetrahydrate sample is prepared in the mobile phase or a suitable aqueous diluent.
- Analysis: The sample is injected into the HPLC system. The retention time and peak area of
  the main compound are compared to a reference standard to determine purity. Impurities are
  identified by their respective peaks and their percentage can be calculated based on the total
  peak area.

## **Enzymatic Assay for Functional Purity**

This method determines the amount of functionally active phosphocreatine by measuring its ability to regenerate ATP in a coupled enzyme reaction.

#### Methodology:

- Principle: The assay is based on the following series of reactions:
  - Phosphocreatine + ADP --(Creatine Kinase)--> Creatine + ATP
  - ATP + Glucose --(Hexokinase)--> ADP + Glucose-6-Phosphate
  - Glucose-6-Phosphate + NADP+ --(Glucose-6-Phosphate Dehydrogenase)--> 6 Phosphogluconate + NADPH + H+



- Measurement: The production of NADPH is monitored spectrophotometrically by the increase in absorbance at 340 nm. The amount of NADPH produced is directly proportional to the amount of phosphocreatine in the sample.
- Reagents: The reaction mixture includes ADP, glucose, NADP+, creatine kinase, hexokinase, and glucose-6-phosphate dehydrogenase in a suitable buffer.
- Procedure: The sample containing **Phosphocreatine disodium tetrahydrate** is added to the reaction mixture, and the change in absorbance at 340 nm is measured over time. The rate of the reaction is used to calculate the concentration of active phosphocreatine.

## Karl Fischer (K.F.) Titration for Water Content

This is a highly specific and accurate method for the determination of water content in various substances.

#### Methodology:

- Principle: The Karl Fischer reaction is a titration based on the reaction of iodine with water in the presence of sulfur dioxide, an alcohol (typically methanol), and a base (such as imidazole).
- Apparatus: A Karl Fischer titrator, either volumetric or coulometric, is used.

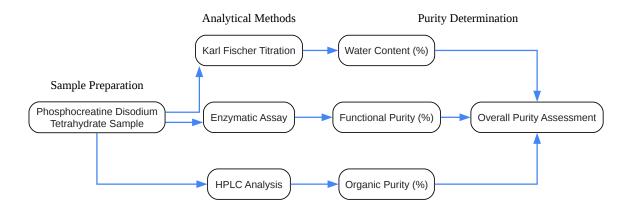
#### Procedure:

- The titration vessel is filled with a solvent (e.g., methanol) and pre-titrated with the Karl Fischer reagent to eliminate any residual water.
- A precisely weighed amount of the Phosphocreatine disodium tetrahydrate sample is added to the vessel.
- The sample is then titrated with the Karl Fischer reagent until the endpoint is reached,
   which is detected electrochemically.
- The volume of the titrant consumed is used to calculate the water content of the sample.



# **Visualizing the Experimental Workflow**

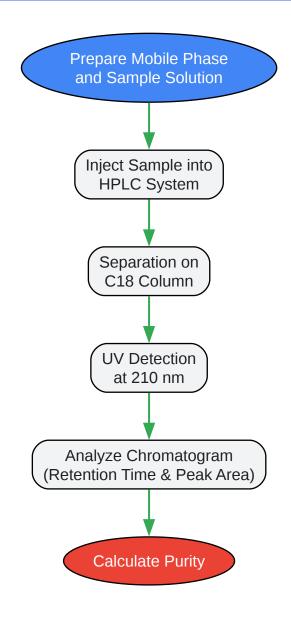
To further clarify the process of assessing the purity of **Phosphocreatine disodium tetrahydrate**, the following diagrams illustrate the key experimental workflows.



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Caption: Overall workflow for the purity assessment of **Phosphocreatine disodium tetrahydrate**.

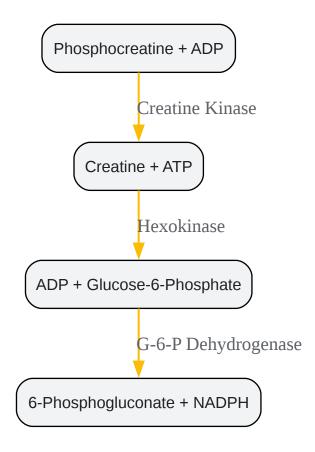




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Caption: Step-by-step workflow for HPLC analysis of **Phosphocreatine disodium tetrahydrate**.





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Caption: Signaling pathway of the coupled enzymatic assay for phosphocreatine determination.

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## References

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